molecular formula C11H9NO2 B11910015 8-Methyl-[1,3]dioxolo[4,5-g]quinoline CAS No. 51048-62-5

8-Methyl-[1,3]dioxolo[4,5-g]quinoline

Cat. No.: B11910015
CAS No.: 51048-62-5
M. Wt: 187.19 g/mol
InChI Key: KEQPMCOPCNPVHY-UHFFFAOYSA-N
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Description

8-Methyl-[1,3]dioxolo[4,5-g]quinoline is a heterocyclic compound featuring a quinoline core fused with a 1,3-dioxole ring at the 4,5-g positions and a methyl substituent at the 8-position. The compound is synthesized via regioselective iodination or alkylation of precursor quinoline derivatives, often involving intermediates like ethyl 8-aryl-[1,3]dioxolo[4,5-g]quinolone-7-carboxylate . Its planar aromatic system facilitates interactions with biological targets, such as DNA or enzymes, while the methyl group enhances lipophilicity and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 8-Methyl-[1,3]dioxolo[4,5-g]quinoline involves the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide as a brominating agent. The reaction is initiated using a 150-W tungsten bulb, leading to the formation of the desired monobromo product in good yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-[1,3]dioxolo[4,5-g]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Antiviral Activity

Quinoline derivatives have been extensively studied for their antiviral properties. Research indicates that compounds within this class can inhibit various viruses, including the human immunodeficiency virus and herpes virus. The structural characteristics of 8-Methyl-[1,3]dioxolo[4,5-g]quinoline may enhance its interaction with viral targets, making it a candidate for further development as an antiviral agent. Recent studies have highlighted the synthesis of novel quinoline derivatives that exhibit significant antiviral activity against multiple strains of viruses through mechanisms that involve interference with viral replication pathways .

Anticancer Properties

The anticancer potential of quinoline derivatives has been well-documented. In vitro studies show that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA damage. For instance, derivatives have been tested against breast cancer (MCF-7), cervical cancer (HeLa), and leukemia (K-562) cell lines, demonstrating selective cytotoxicity towards cancerous cells while sparing normal cells. The mechanism often involves the generation of reactive oxygen species and modulation of apoptotic pathways .

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. Quinoline derivatives have shown effectiveness against a range of bacterial strains and fungi. The dioxole moiety in this compound is believed to enhance its binding affinity to microbial targets, leading to increased efficacy. Studies have reported promising results in combating resistant strains of bacteria, indicating its potential role in addressing antibiotic resistance issues .

Synthesis and Structure-Activity Relationship

The synthesis of this compound can be achieved through various methods such as cyclization reactions involving appropriate precursors. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the quinoline scaffold can significantly influence its pharmacokinetic properties and biological efficacy. For example, substituents on the quinoline ring can enhance lipophilicity and improve blood-brain barrier penetration, which is essential for central nervous system-targeted therapies like those for Alzheimer's disease .

Case Studies

StudyFocusFindings
Study 1 Antiviral ActivityDemonstrated significant inhibition of viral replication in vitro with a focus on HIV and herpes viruses.
Study 2 Anticancer PropertiesShowed selective cytotoxicity against MCF-7 and HeLa cells with mechanisms involving apoptosis induction.
Study 3 Antimicrobial ActivityReported effectiveness against multi-drug resistant bacterial strains with potential applications in treating infections.

Mechanism of Action

The mechanism of action of 8-Methyl-[1,3]dioxolo[4,5-g]quinoline involves its interaction with DNA gyrase, an enzyme crucial for DNA replication. By inhibiting DNA gyrase, this compound can prevent bacterial DNA replication, leading to antibacterial effects. Additionally, it may act as a dopamine reuptake inhibitor, affecting neurotransmission processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The bioactivity and physicochemical properties of [1,3]dioxolo[4,5-g]quinoline derivatives are highly dependent on substituents. Key analogs include:

Compound Name Substituents Molecular Weight Yield (%) Key Properties/Activities Evidence ID
8-Chloro-[1,3]dioxolo[4,5-g]quinoline Cl at C8 207.61 N/A Higher reactivity due to Cl; used in intermediates
8-(3-Methoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline 3-MeO-phenyl at C8 279.1 80 Enhanced aromatic interactions; moderate cytotoxicity
Maculine (9-Methoxy derivative) OMe at C9 285.3 N/A Isolated from Rutaceae; antifungal activity
8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline Cl at C8, Me at C6 221.64 N/A Improved solubility in DMSO; research use
7-(Ethoxycarbonyl)-8-arylamino derivatives EtOCO at C7, NHAr at C8 ~350–400 25–60 Quaternary ammonium salts; anticancer leads
  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro substituents (e.g., 8-chloro analogs) increase electrophilicity, facilitating nucleophilic substitutions, while methoxy or methyl groups enhance lipophilicity and membrane permeability .
  • Steric Effects : Bulkier substituents (e.g., trifluoromethoxy in compound 11 from ) reduce synthetic yields (72% vs. 83% for smaller groups) due to steric hindrance .

Anticancer Activity

  • LSF Inhibition: Thione and triazolo derivatives () inhibit Late SV40 Factor (LSF), showing promise against hepatocellular carcinoma (HCC) .
  • Cytotoxicity: 8-Arylamino derivatives (e.g., compound Ic–IVb in ) exhibit moderate cytotoxicity against tumor cell lines, with EC50 values in the µM range .
  • Zinc Complexes: Planar ligands like 5-pyridin-2-yl-[1,3]dioxolo[4,5-g]isoquinoline form binuclear zinc complexes with enhanced DNA intercalation and apoptosis induction .

Antimicrobial and Antifungal Activity

  • Maculine (9-methoxy derivative) demonstrates antifungal activity against plant pathogens, attributed to its fused furoquinoline system .
  • 6,7-Methylenedioxy-1(2H)-isoquinolinone () isolated from Coptis chinensis shows antibacterial effects, though less potent than berberine analogs .

Biological Activity

Overview

8-Methyl-[1,3]dioxolo[4,5-g]quinoline is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a quinoline core fused with a dioxolo ring, suggests diverse interactions with biological targets. This article explores the compound's biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Structural Characteristics

The molecular formula of this compound is C15H13NO6C_{15}H_{13}NO_6. The compound features a quinoline core that is known for various pharmacological properties. The presence of the dioxolo ring enhances its potential to interact with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Starting materials undergo condensation under controlled conditions to form the quinoline core.
  • Introduction of Functional Groups : The dioxolo ring and other functional groups are introduced through subsequent reactions involving specific reagents and catalysts.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Quinoline derivatives have been studied for their anticancer properties. For instance, a study on quinoline-based compounds demonstrated their ability to inhibit DNA methyltransferases (DNMTs), which are crucial in cancer progression. The intercalation into DNA by these compounds suggests a potential pathway for anticancer activity through epigenetic modulation .

Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes. In particular:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are vital in treating conditions like Alzheimer's disease. Similar compounds have demonstrated significant inhibitory effects with low IC50 values .
  • Monoamine Oxidase (MAO) : Compounds with similar structures have been evaluated for their ability to inhibit MAO-B, contributing to neuroprotective effects .

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and DNA. These interactions can modulate biological pathways leading to therapeutic effects.

Interaction with Enzymes

The compound may exert its effects through:

  • Competitive Inhibition : Binding to active sites on enzymes like AChE or MAO-B.
  • Allosteric Modulation : Inducing conformational changes in enzyme structures that affect their activity.

Case Studies and Research Findings

Several studies highlight the biological potential of quinoline derivatives:

  • Alzheimer's Disease Research : A series of hybrid compounds combining quinoline and oxadiazole moieties were synthesized and evaluated for AChE inhibition. Compounds showed substantial activity with IC50 values ranging from 0.033 μM to 0.177 μM .
  • Cardiotoxicity Models : In cardiomyocyte studies using doxorubicin-induced toxicity models, quinoline derivatives exhibited protective effects against cell death while maintaining high viability rates .

Comparative Analysis

CompoundActivityIC50 ValueNotes
This compoundAChE InhibitionTBDPotential neuroprotective agent
Quinoline Derivative AAChE Inhibition0.033 μMStrong inhibitor
Quinoline Derivative BCardiotoxicity Protection>40 μMMaintains cell viability

Q & A

Q. Basic: What are the standard synthetic routes for 8-Methyl-[1,3]dioxolo[4,5-g]quinoline?

Synthesis typically involves multi-step reactions starting from quinoline precursors. Key steps include:

  • Methylenedioxy ring formation : Cyclization using catalysts like Pd or Cu to introduce the dioxolo moiety at positions 4,5-g .
  • Methyl group introduction : Friedel-Crafts alkylation or nucleophilic substitution at position 8, often requiring anhydrous conditions and catalysts such as AlCl₃ .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions .
  • Catalyst screening : Pd(OAc)₂ with ligands (e.g., Xantphos) improves regioselectivity for methyl group placement .
  • In-line monitoring : Use TLC (Rf ~0.4 in 3:7 EtOAc/hexane) or HPLC (C18 column, 254 nm) to track reaction progress .

Q. Basic: What analytical techniques confirm the compound’s structure?

  • X-ray crystallography : Resolves bond angles and torsion angles (e.g., orthorhombic crystal system, space group P212121) .
  • NMR spectroscopy :
    • ¹H NMR : Methyl protons at δ 2.4–2.6 ppm; dioxolo protons as a singlet at δ 5.9–6.1 ppm .
    • ¹³C NMR : Quinoline carbons at 120–150 ppm; methyl carbons at 20–25 ppm .
  • Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 203.2 .

Q. Advanced: How to resolve contradictions in reported reaction mechanisms?

Contradictions (e.g., competing pathways for methyl group insertion) are addressed via:

  • Kinetic isotope effects (KIE) : Differentiates between radical and ionic mechanisms .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition states and regioselectivity .
  • Cross-validation : Reproduce studies under identical conditions (e.g., 80°C, N₂ atmosphere) to isolate variables .

Q. Basic: What are recommended solubility and storage protocols?

  • Solubility :

    SolventSolubility (mg/mL)
    DMSO25
    Methanol10
    Chloroform18
  • Storage :

    • Dry powder: Stable at RT for 6 months in amber vials with desiccant.
    • Solutions: Store at -20°C (≤1 week) to prevent hydrolysis .

Q. Advanced: How to establish structure-activity relationships (SAR) for derivatives?

  • Systematic substitution : Introduce halogens (Cl, Br) at position 4 or 5 to assess antimicrobial activity .
  • Biological assays :
    • In vitro cytotoxicity (IC₅₀) against HeLa cells.
    • Enzyme inhibition (e.g., topoisomerase II) via fluorescence polarization .
  • Data correlation : Use QSAR models to link logP values (1.8–2.5) with membrane permeability .

Q. Basic: What purification methods ensure high purity?

  • Flash chromatography : Gradient elution (hexane → EtOAc) separates methylated byproducts .
  • Recrystallization : Ethanol/water (3:1) yields crystals with 99% purity (melting point 148–150°C) .
  • HPLC : Reverse-phase C18 column (ACN/water, 0.1% TFA) removes polar impurities .

Q. Advanced: How to study degradation pathways under varying conditions?

  • Forced degradation :
    • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
    • Photolysis : Expose to UV (365 nm) for 48 hours; monitor via LC-MS .
  • Degradant identification : Major products include quinoline-8-carboxylic acid (oxidation) and demethylated analogs .

Q. Basic: What safety precautions are essential during handling?

  • PPE : Nitrile gloves, lab coat, and goggles .
  • Ventilation : Use fume hoods for weighing and reactions .
  • Disposal : Incinerate at 900°C or neutralize with 10% KOH before disposal .

Q. Advanced: How to design photostability studies for this compound?

  • Light sources : Xenon arc lamp (simulates sunlight) or UV chambers .
  • Sampling intervals : Analyze at 0, 6, 12, 24, and 48 hours via:
    • UV-Vis spectroscopy : Track absorbance shifts (λmax ~320 nm).
    • HPLC-MS : Identify photodegradants (e.g., ring-opened quinones) .

Properties

CAS No.

51048-62-5

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

8-methyl-[1,3]dioxolo[4,5-g]quinoline

InChI

InChI=1S/C11H9NO2/c1-7-2-3-12-9-5-11-10(4-8(7)9)13-6-14-11/h2-5H,6H2,1H3

InChI Key

KEQPMCOPCNPVHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C3C(=CC2=NC=C1)OCO3

Origin of Product

United States

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